molecular formula C22H27N3O2 B5568137 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide

Cat. No.: B5568137
M. Wt: 365.5 g/mol
InChI Key: DOVZQDKMBSEEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide is a useful research compound. Its molecular formula is C22H27N3O2 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.21032711 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Histone Deacetylase Inhibition for Cancer Treatment : A related compound, SB939, is a potent pan-HDAC inhibitor with excellent drug-like properties, showing efficacy in various in vivo tumor models. It's being tested in clinical trials for its antitumor activity (Wang et al., 2011).

  • Poly(ADP-ribose) Polymerase Inhibition : The compound ABT-888, which has a similar benzimidazole structure, demonstrates significant efficacy against PARP enzymes and has been tested in clinical trials for cancer treatment. It exhibits high oral bioavailability and in vivo efficacy in cancer models (Penning et al., 2009).

  • Gastric Acid Secretion Inhibition : Substituted benzimidazoles, including compounds with similar structures, have been shown to inhibit gastric acid secretion by blocking (H+ + K+) ATPase, suggesting potential applications in treating conditions like peptic ulcers (Fellenius et al., 1981).

  • Synthesis of Diagnostic Agents : The synthesis of (S)-BZM and (S)-IBZM, which are structurally related to the compound , has been developed for preparing diagnostic agents in medical imaging, particularly in positron emission tomography (PET) (Bobeldijk et al., 1990).

  • Anticancer and Antifungal Activities : Other benzimidazole derivatives have shown significant anticancer and antifungal activities, suggesting the potential of similar compounds in these therapeutic areas (Salahuddin et al., 2014).

  • Pharmacokinetics in Anti-fibrosis Drugs : Studies on compounds with benzimidazole structures similar to the mentioned compound have shown promise as oral anti-fibrotic drugs, with effective pharmacokinetics and tissue distribution (Kim et al., 2008).

  • Antimicrobial Applications : Benzimidazole derivatives have been evaluated for antimicrobial activity against various pathogens, indicating the potential utility of similar compounds in treating infections (Sethi et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzimidazole derivatives are used as antiparasitic drugs, and their mechanism of action often involves inhibiting the function of microtubules in the parasite .

Properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(6-methyl-1H-benzimidazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-15-8-9-18-19(12-15)24-20(23-18)14-25(4)21(26)17-7-5-6-16(13-17)10-11-22(2,3)27/h5-9,12-13,27H,10-11,14H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVZQDKMBSEEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CN(C)C(=O)C3=CC=CC(=C3)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.